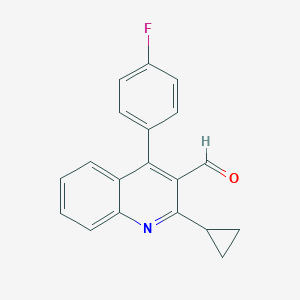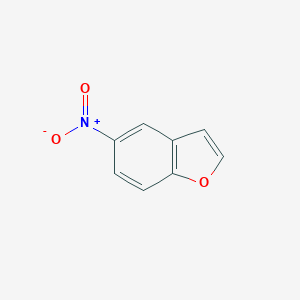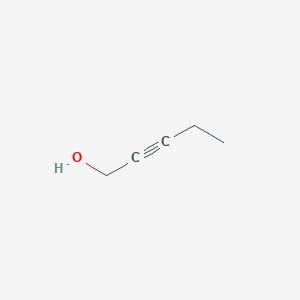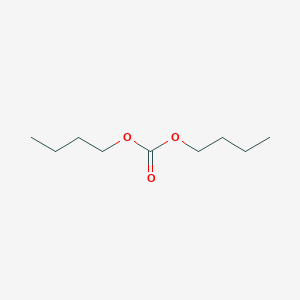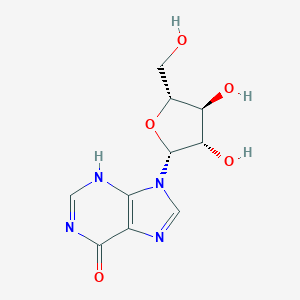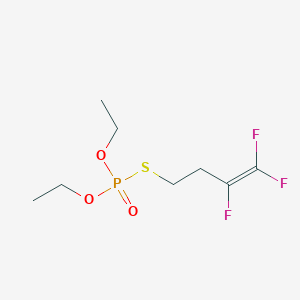
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester, also known as DEF, is an organophosphate insecticide that is commonly used in agriculture to protect crops from pests and insects. It has been widely studied due to its effectiveness as a pesticide and its potential impact on human health and the environment.
Mécanisme D'action
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function. This leads to the accumulation of acetylcholine in the nervous system, causing overstimulation and ultimately paralysis of the insect. However, this mechanism of action is not specific to insects and can also affect non-target organisms, including humans.
Effets Biochimiques Et Physiologiques
Exposure to Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester can lead to a range of biochemical and physiological effects in both insects and humans. In insects, it can cause paralysis, respiratory failure, and ultimately death. In humans, exposure can lead to a range of symptoms, including nausea, vomiting, headaches, and respiratory distress. Long-term exposure can lead to more serious health effects, including neurological damage and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester is widely used in laboratory experiments to study the effects of organophosphate insecticides on insects and other organisms. Its effectiveness as a pesticide and its well-established mechanism of action make it a useful tool for researchers. However, its potential impact on human health and the environment means that caution must be taken when handling and disposing of it.
Orientations Futures
There are several areas of future research that could help to address the limitations of Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester as a pesticide. One area of focus is the development of alternative pest control methods that are less harmful to humans and the environment. This could include the use of biological control agents, such as predators and parasites, or the development of genetically modified crops that are resistant to pests. Another area of research is the development of new insecticides that are more specific to target pests and have less impact on non-target organisms. Finally, there is a need for further research into the long-term health effects of exposure to Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester and other organophosphate insecticides, particularly in vulnerable populations such as children and agricultural workers.
Méthodes De Synthèse
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester is synthesized by reacting diethyl phosphorochloridothioate with 3,4,4-trifluoro-3-buten-1-ol in the presence of a base. The resulting product is then purified through distillation and recrystallization to obtain the final product.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester has been extensively studied for its use as an insecticide in agriculture. It is effective against a wide range of pests, including aphids, mites, and whiteflies. Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester has been shown to have a residual effect, meaning it remains active for a period of time after application, providing long-term protection for crops. However, due to its potential impact on human health and the environment, there has been increasing interest in finding alternative pest control methods.
Propriétés
Numéro CAS |
16499-75-5 |
|---|---|
Nom du produit |
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester |
Formule moléculaire |
C8H14F3O3PS |
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
4-diethoxyphosphorylsulfanyl-1,1,2-trifluorobut-1-ene |
InChI |
InChI=1S/C8H14F3O3PS/c1-3-13-15(12,14-4-2)16-6-5-7(9)8(10)11/h3-6H2,1-2H3 |
Clé InChI |
NGRGWVSHDRFOEW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCCC(=C(F)F)F |
SMILES canonique |
CCOP(=O)(OCC)SCCC(=C(F)F)F |
Autres numéros CAS |
16499-75-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



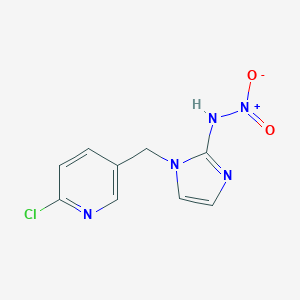
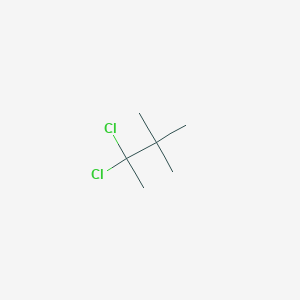
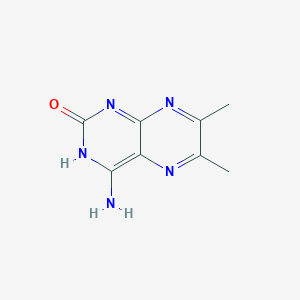
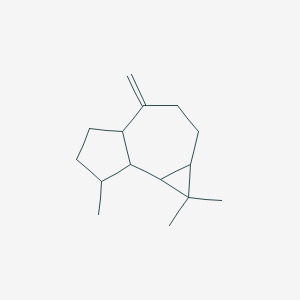
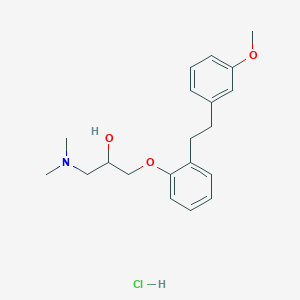
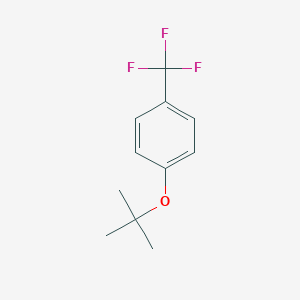
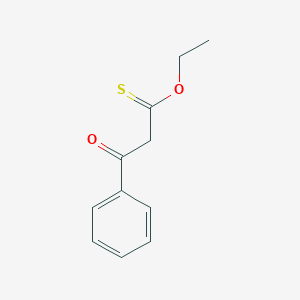
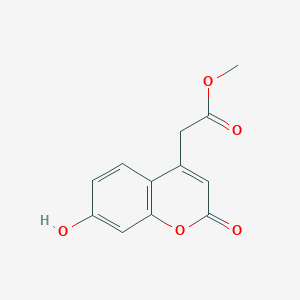
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
